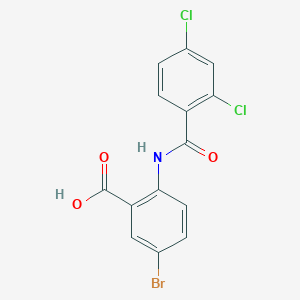![molecular formula C18H21NO B13949919 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one CAS No. 102748-51-6](/img/structure/B13949919.png)
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of strong acids like methanesulfonic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert carbonyl groups into alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including cholinergic and dopaminergic systems. It may potentiate dopamine while partially inhibiting serotonin, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride
- 3-(2-benzylmethylaminoethyl)benzoic acid methyl ester hydrochloride
- 3-(2-(Methyl(phenylmethyl)amino)ethyl)benzoic acid methyl ester hydrochloride
Uniqueness
What sets 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one apart from these similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
102748-51-6 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO/c1-15(18(20)17-11-7-4-8-12-17)13-19(2)14-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
OIVGLKASIPOPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


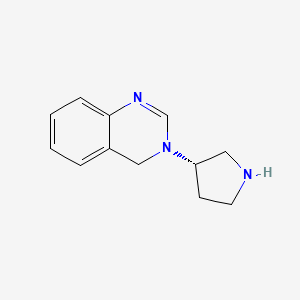
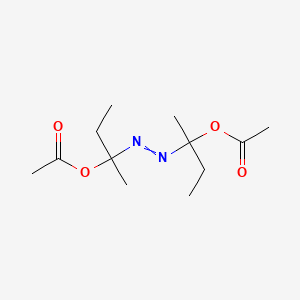

![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

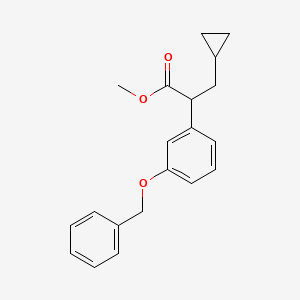

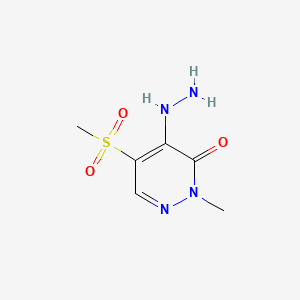
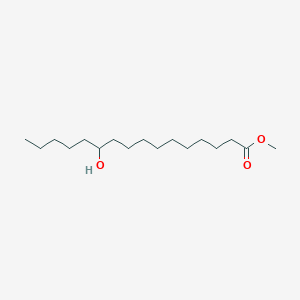
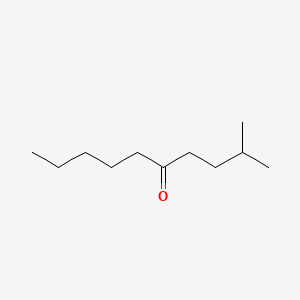
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)

